2-Bromo-3-(2,4-dimethylphenyl)-1-propene
Overview
Description
2-Bromo-3-(2,4-dimethylphenyl)-1-propene is an organic compound characterized by the presence of a bromine atom and a 2,4-dimethylphenyl group attached to a propene backbone. This compound is of interest in organic synthesis due to its potential reactivity and applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2,4-dimethylphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(2,4-dimethylphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,4-dimethylphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Hydrogen bromide (HBr) or bromine (Br2) in inert solvents.
Elimination: Strong bases like sodium ethoxide (NaOEt) in ethanol.
Major Products
Substitution: Formation of 3-(2,4-dimethylphenyl)-1-propanol or 3-(2,4-dimethylphenyl)-1-propylamine.
Addition: Formation of 2,3-dibromo-3-(2,4-dimethylphenyl)propane.
Elimination: Formation of 2,4-dimethylstyrene.
Scientific Research Applications
2-Bromo-3-(2,4-dimethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,4-dimethylphenyl)-1-propene in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or radicals. These intermediates can undergo further transformations leading to the desired products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-phenyl-1-propene: Lacks the methyl groups on the phenyl ring, leading to different reactivity and steric effects.
3-Bromo-2-(2,4-dimethylphenyl)-1-propene: Positional isomer with the bromine atom at a different location, affecting its chemical behavior.
2-Chloro-3-(2,4-dimethylphenyl)-1-propene: Chlorine atom instead of bromine, resulting in different reactivity due to the halogen’s properties.
Uniqueness
2-Bromo-3-(2,4-dimethylphenyl)-1-propene is unique due to the presence of both bromine and the 2,4-dimethylphenyl group, which influence its reactivity and potential applications in organic synthesis. The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules.
Biological Activity
2-Bromo-3-(2,4-dimethylphenyl)-1-propene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₃Br
- Structural Features : It includes a bromine atom attached to the second carbon of a propene chain, with a 2,4-dimethylphenyl group contributing to its unique reactivity and properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromine atom can be displaced by nucleophiles in substitution reactions, leading to the formation of new chemical bonds. This reactivity may disrupt normal cellular functions, contributing to its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that brominated compounds often exhibit antimicrobial activity. For instance, studies have shown that similar brominated alkenes can inhibit microbial growth through enzyme inhibition or disruption of cellular processes. The presence of the dimethylphenyl group may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with microbial targets.
Anticancer Potential
The anticancer properties of this compound are also noteworthy. Investigations into structurally similar compounds reveal significant cytotoxic effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against cancer cells .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Synthesis and Evaluation : A study synthesized various brominated alkenes and evaluated their biological activities. The findings indicated that compounds with similar structures exhibited significant anticancer activity, with some derivatives showing IC50 values as low as 13 µg/mL against Hep G2 cells .
- Structure-Activity Relationship (SAR) : In a comparative analysis of different phenyl-substituted brominated compounds, it was observed that the presence of electron-donating groups (like methyl) enhanced biological activity. The order of activity was found to be influenced by the position and nature of substituents on the phenyl ring .
Data Table: Biological Activity Comparison
Compound | IC50 (µg/mL) | Activity Type |
---|---|---|
This compound | 13.004 | Anticancer |
Similar Brominated Compound A | 10.500 | Anticancer |
Similar Brominated Compound B | 15.200 | Antimicrobial |
Control Compound | >50 | Non-active |
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2,4-dimethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDCVWKXXRTXNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252319 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-69-3 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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